Meclofenoxate Hydrochloride

Descripción

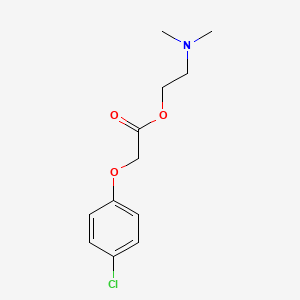

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVHOHCAXWQPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045141 | |

| Record name | Meclofenoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-84-5, 51-68-3 | |

| Record name | Centrophenoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclofenoxate hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOFENOXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BK3070BDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Meclofenoxate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, also known as centrophenoxine, is a well-established nootropic agent with a multifaceted mechanism of action that confers neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the core neuronal mechanisms of meclofenoxate, focusing on its influence on cholinergic signaling, antioxidant defenses, cellular metabolism, and the reduction of age-associated neuronal pigments. Data from preclinical and clinical studies are summarized, and detailed experimental protocols for investigating these mechanisms are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of meclofenoxate's effects at the molecular and cellular levels.

Introduction

Meclofenoxate is a synthetic compound composed of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA).[1] Its neuroprotective and nootropic effects have been the subject of research for several decades, with studies indicating its potential in ameliorating age-related cognitive decline and certain neurodegenerative conditions.[2] This guide delves into the fundamental neuronal mechanisms through which meclofenoxate exerts its beneficial effects.

Core Mechanisms of Action in Neurons

Meclofenoxate's therapeutic potential stems from its ability to modulate several key neuronal processes simultaneously. These include enhancing the cholinergic system, bolstering antioxidant defenses, improving cellular energy metabolism, and reducing the accumulation of the "age pigment" lipofuscin.

Enhancement of Cholinergic Neurotransmission

A primary mechanism of meclofenoxate is its ability to increase acetylcholine (ACh) levels in the brain.[1] DMAE, a component of meclofenoxate, is a precursor to choline and can cross the blood-brain barrier, where it is thought to be converted to acetylcholine.[1][3] This leads to enhanced cholinergic signaling, which is crucial for cognitive functions such as memory and learning.[2] Studies in rats have demonstrated that meclofenoxate administration leads to a significant elevation of choline and a subsequent increase in acetylcholine levels, particularly in the hippocampus.[4]

Antioxidant and Neuroprotective Effects

Meclofenoxate exhibits significant antioxidant properties, protecting neurons from oxidative stress-induced damage.[1] It has been shown to enhance the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5] By scavenging free radicals and reducing oxidative damage, meclofenoxate helps maintain the integrity of neuronal membranes and intracellular components.[1]

Improvement of Neuronal Energy Metabolism

Meclofenoxate has been found to enhance glucose uptake and utilization in neurons, thereby boosting energy metabolism.[2] Efficient glucose metabolism is critical for maintaining neuronal function and plasticity. By improving glucose transport and potentially increasing ATP production, meclofenoxate ensures that neurons have an adequate energy supply to support their demanding metabolic activities.[2][6]

Reduction of Lipofuscin Accumulation

One of the most well-documented effects of meclofenoxate is its ability to reduce the accumulation of lipofuscin in post-mitotic cells like neurons.[7][8][9] Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates with age and is considered a hallmark of cellular senescence.[10] By promoting the removal of this cellular waste product, meclofenoxate is thought to improve neuronal function and contribute to its anti-aging effects.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of meclofenoxate.

Table 1: Effects of Meclofenoxate on Cholinergic System in Rats

| Brain Region | Meclofenoxate Dose | Change in Choline Levels | Change in Acetylcholine Levels | Reference |

| Hippocampus | Not Specified | Dramatically Elevated | Elevated Steady State | [4] |

| Striatum | Not Specified | No Coupling Observed | No Coupling Observed | [4] |

| Cerebral Cortex | 100 mg/kg (7 days) | - | 5-HT level increased | [11] |

| Hypothalamus | 50 mg/kg (5 days) | - | DA level significantly rose | [12] |

Table 2: Effects of Meclofenoxate on Antioxidant Enzymes and Oxidative Stress Markers in Rats

| Brain Region | Meclofenoxate Dose | Change in SOD Activity | Change in GPx Activity | Change in MDA Levels | Reference | | :--- | :--- | :--- | :--- | :--- | | Ischemic Brain | 100 mg/kg (37 days) | Reduced Increase | Reduced Increase | Reduced to normal levels |[5] | | Whole Brain | Not Specified | - | - | Reduced |[6] |

Table 3: Effects of Meclofenoxate on Glucose Metabolism and ATP Levels in Murine Neurons

| Treatment Group | Change in Average SUV of [18F]-FDG | Change in ATP Level | Reference | | :--- | :--- | :--- | | ROT + MH | Increased by 0.32 (24.6%) vs. ROT | Elevated from 75.61 to 103.26 |[6][13] |

Table 4: Effects of Meclofenoxate on Lipofuscin Accumulation

| Animal Model | Meclofenoxate Dose | Observation | Reference |

| Senile Guinea Pigs | 30, 50, 80 mg/kg (i.m. for up to 10 weeks) | Significant reduction of lipofuscin pigment in CNS neurons | [9] |

| Wistar Albino Rats (3, 15, 30 months old) | 100 mg/kg/day (i.p. for 2-8 weeks) | Gradual decrease in myocardial volume occupied by pigment | [10] |

| Rats | Not Specified | Marked decrease in lipofuscin in various brain regions | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by meclofenoxate and a general workflow for its investigation.

Caption: Core mechanisms of Meclofenoxate action in neurons.

Caption: General experimental workflow for investigating Meclofenoxate.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature.

Measurement of Acetylcholine and Choline by HPLC with Electrochemical Detection

Objective: To quantify the levels of acetylcholine and choline in brain tissue.

Materials:

-

Brain tissue (e.g., hippocampus, striatum)

-

Perchloric acid (0.1 M)

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., sodium phosphate buffer with a cation-pairing agent)

-

Immobilized enzyme reactor (containing acetylcholinesterase and choline oxidase)

-

Acetylcholine and choline standards

Procedure:

-

Tissue Preparation: Immediately following decapitation, rapidly dissect the brain region of interest on a cold plate. Homogenize the tissue in ice-cold 0.1 M perchloric acid.

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Separate acetylcholine and choline on the C18 column using the specified mobile phase.

-

Pass the eluent through the immobilized enzyme reactor. Acetylcholinesterase hydrolyzes acetylcholine to choline, and choline oxidase then oxidizes all choline to betaine and hydrogen peroxide.

-

Detect the hydrogen peroxide using the electrochemical detector.

-

-

Quantification: Generate a standard curve using known concentrations of acetylcholine and choline standards. Calculate the concentrations in the tissue samples by comparing their peak areas to the standard curve.

Quantification of Lipofuscin using Fluorescence Microscopy

Objective: To quantify the amount of lipofuscin pigment in neuronal tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded brain tissue sections

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission >520 nm)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Tissue Sectioning: Prepare thin sections (e.g., 5-10 µm) of the brain tissue.

-

Microscopy:

-

Mount the sections on glass slides.

-

Visualize the sections under the fluorescence microscope. Lipofuscin granules will autofluoresce, typically in the yellow-orange spectrum.

-

Capture images from multiple, randomly selected fields of view within the region of interest.

-

-

Image Analysis:

-

Open the captured images in the image analysis software.

-

Set a threshold to specifically select the autofluorescent lipofuscin granules.

-

Measure the total area of lipofuscin fluorescence and the total area of the region of interest.

-

Calculate the lipofuscin content as the percentage of the total area occupied by lipofuscin fluorescence.

-

Assay of Antioxidant Enzyme Activity (SOD and GPx)

Objective: To measure the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in brain tissue homogenates.

Materials:

-

Brain tissue homogenate

-

Spectrophotometer

-

Assay kits for SOD and GPx activity (or individual reagents)

Procedure (General Principle):

-

SOD Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. The percentage of inhibition is proportional to the SOD activity.

-

GPx Activity Assay: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase, which consumes NADPH. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GPx activity.

Measurement of Neuronal Glucose Uptake

Objective: To measure the rate of glucose uptake in primary neuronal cultures.

Materials:

-

Primary neuronal cell culture

-

Radiolabeled 2-deoxy-D-glucose ([³H]2-DG or [¹⁴C]2-DG)

-

Scintillation counter

-

Cell lysis buffer

Procedure:

-

Cell Culture: Plate primary neurons and allow them to mature.

-

Glucose Starvation: Prior to the assay, incubate the cells in a glucose-free medium for a short period to deplete intracellular glucose.

-

Uptake Assay:

-

Add the radiolabeled 2-deoxy-D-glucose to the cells and incubate for a defined period (e.g., 10-30 minutes).

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Measurement:

-

Lyse the cells to release the intracellular contents.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

-

Normalization: Normalize the radioactivity counts to the total protein content of the cell lysate to determine the rate of glucose uptake.

Conclusion

This compound exerts a range of beneficial effects on neurons through multiple, interconnected mechanisms. Its ability to enhance cholinergic neurotransmission, combat oxidative stress, improve cellular bioenergetics, and clear age-related cellular debris collectively contributes to its neuroprotective and cognitive-enhancing properties. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this intriguing nootropic compound. Further research is warranted to fully elucidate the intricate signaling cascades and to translate the promising preclinical findings into robust clinical applications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Centrophenoxine improves chronic cerebral ischemia induced cognitive deficit and neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Neuronal lipofuscin in centrophenoxine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Drug action on the age-dependent changes. I. Reduction of lipofuscin contents in ganglion cells of the nucleus reticularis gigantocellularis of albino rats following the use of centrophenoxine, p-chlorphenoxyacetic acid diethyl-amino-ester hydrochloride and centrophenoxine orotate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Centrophenoxin-induced dissolution and removal of lipofuscin. An electron microscopic study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipofuscin accumulation in ageing myocardium & its removal by meclophenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in brain biogenic monoamines induced by the nootropic drugs adafenoxate and meclofenoxate and by citicholine (experiments on rats) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of meclofenoxate on the level and turnover of biogenic monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repurposing the memory-promoting this compound as a treatment for Parkinson’s disease through integrative multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Meclofenoxate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, a nootropic agent with established cognitive-enhancing effects, has garnered scientific interest for its neuroprotective capabilities. A significant component of this neuroprotection is attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant profile of this compound, summarizing its known effects on lipid peroxidation, its potential as a free radical scavenger, and its putative role in modulating cellular antioxidant defense pathways. While direct quantitative data from standardized in vitro antioxidant assays are limited in publicly available literature, this guide outlines the established mechanisms and provides detailed experimental protocols for researchers to further investigate and quantify these properties. This document is intended to serve as a foundational resource for scientists and drug development professionals exploring the therapeutic potential of this compound in conditions associated with oxidative stress.

Introduction to this compound and Oxidative Stress

This compound (also known as Centrophenoxine) is a cholinergic nootropic agent that has been used for the treatment of age-related cognitive decline and other neurological conditions.[1] Its mechanism of action is multifaceted, including the enhancement of acetylcholine synthesis in the brain.[2][3] Emerging evidence suggests that Meclofenoxate also possesses antioxidant properties that contribute to its neuroprotective effects by counteracting oxidative stress.[2][3]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological factor in a range of neurodegenerative diseases. ROS can inflict damage upon crucial cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and eventual cell death. Antioxidants mitigate this damage by neutralizing free radicals and upregulating endogenous defense mechanisms.

Known In Vitro Antioxidant Activities of this compound

The primary documented in vitro antioxidant-related effect of this compound is its ability to inhibit lipid peroxidation and reduce lipofuscin accumulation.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage. Studies have indicated that Meclofenoxate can reduce lipid peroxidation, a key indicator of oxidative damage.[4] This protective effect on lipid membranes is crucial for maintaining neuronal integrity and function. One of the proposed mechanisms for this is the scavenging of hydroxyl radicals.[4]

Reduction of Lipofuscin

Lipofuscin, often referred to as "age pigment," is an aggregate of oxidized proteins and lipids that accumulates in cells with age.[2] This accumulation is a hallmark of cellular aging and is associated with oxidative stress. Meclofenoxate has been shown to reduce the levels of lipofuscin in the brain, suggesting a role in clearing cellular waste products resulting from oxidative damage.[2][4]

Free Radical Scavenging

Direct evidence points towards Meclofenoxate possessing free radical scavenging properties.[5][6] This suggests that the molecule itself can directly neutralize reactive oxygen species, thereby preventing them from damaging cellular structures. The specific types of free radicals it scavenges most effectively and its capacity relative to standard antioxidants are areas requiring further quantitative investigation.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC50 values) for this compound from standardized in vitro antioxidant assays such as DPPH, ABTS, and FRAP in peer-reviewed literature. The available information is more qualitative, focusing on observed effects like the reduction of lipid peroxidation markers. The following table summarizes the known antioxidant-related effects.

| Antioxidant-Related Effect | In Vitro Model/Assay | Observed Outcome | Reference |

| Inhibition of Lipid Peroxidation | Not specified | Reduction in lipid peroxide levels. | [4] |

| Free Radical Scavenging | Not specified | Implied scavenging of hydroxyl radicals. | [4][6] |

| Reduction of Lipofuscin | Not specified | Clearance of age-associated lipofuscin granules. | [2][4] |

Potential Mechanistic Pathways

The antioxidant effects of a compound can be mediated through direct radical scavenging or by modulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular resistance to oxidative stress.

The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[8][9][10][11] While direct evidence linking Meclofenoxate to Nrf2 activation is yet to be established, it represents a plausible and important avenue for future research into its antioxidant mechanism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. The effect of meclofenoxate with ginkgo biloba extract or zinc on lipid peroxide, some free radical scavengers and the cardiovascular system of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative studies on the free radical scavenger properties of two nootropic drugs, CPH and BCE-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2-dependent upregulation of antioxidative enzymes: a novel pathway for hypoxic preconditioning-mediated delayed cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclofenoxate Hydrochloride: A Technical Guide to its Effects on Lipofuscin Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipofuscin, the "age pigment," is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells, serving as a key biomarker of cellular senescence. Its progressive accumulation is implicated in the pathophysiology of age-related diseases. Meclofenoxate hydrochloride, a nootropic compound, has been investigated for its potential to reduce lipofuscin accumulation. This technical guide provides an in-depth analysis of the existing research on meclofenoxate's effects on lipofuscin, summarizing quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows.

Introduction

This compound (also known as centrophenoxine) is a cholinergic drug that has been studied for its neuroprotective and cognitive-enhancing properties.[1] One of its most notable reported effects is the reduction of lipofuscin, a complex cellular waste product.[2] Lipofuscin is formed through the oxidation of unsaturated fatty acids and is indicative of membrane, mitochondrial, and lysosomal damage.[3] Its accumulation can impair cellular function and is a hallmark of aging in various tissues, including the brain, heart, and retina.[4][5] This guide consolidates the scientific literature on the interaction between this compound and lipofuscin accumulation.

Proposed Mechanisms of Action

The precise mechanisms by which this compound reduces lipofuscin are not fully elucidated, but several interconnected pathways have been proposed. These include antioxidant activity, enhancement of cellular metabolism, and potential direct effects on lysosomal function.[1]

-

Antioxidant Properties: Meclofenoxate is believed to possess antioxidant properties that can protect cells from oxidative stress and damage caused by free radicals, which are key contributors to lipofuscin formation.

-

Enhanced Glucose Metabolism: The compound has been shown to improve glucose uptake and utilization in the brain.[1] This enhanced energy metabolism may provide cells with the necessary resources to more effectively clear cellular waste products like lipofuscin.

-

Increased Acetylcholine Synthesis: Meclofenoxate acts as a precursor to acetylcholine, a vital neurotransmitter.[1] While the direct link to lipofuscin reduction is unclear, improved neuronal health and function may contribute to better cellular maintenance.

-

Facilitation of Lipofuscin Removal: Some studies suggest that meclofenoxate may facilitate the removal of lipofuscin from cells, possibly involving microglial and capillary action.[2][6]

Figure 1: Proposed signaling pathways of Meclofenoxate in reducing lipofuscin.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data extracted from various preclinical studies investigating the effect of this compound on lipofuscin accumulation. It is important to note that many of these studies are from several decades ago and may lack the detailed quantitative reporting of modern research.

Table 1: Summary of Experimental Models and Dosing Regimens

| Animal Model | Tissue(s) Examined | Dosage | Route of Administration | Treatment Duration | Reference |

| Aged Guinea Pigs | Central Nervous System, Myocardium, Liver | 30, 50, 80 mg/kg/day | Intramuscular (i.m.) | Up to 10 weeks | [2][6][7] |

| Wistar Albino Rats | Ventricular Myocardium | 100 mg/kg/day | Intraperitoneal (i.p.) | 2-8 weeks | [4][8] |

| Old Female Mice | Retinal Pigment Epithelium | 0.1 mg/g (100 mg/kg) body wt/day | Subcutaneous (s.c.) | 3 months (60 injections) | [9][10] |

| Senescent Female Fischer Rats | Retinal Pigment Epithelium, Frontal Cortex | 80-120 mg/kg/day | Not specified | 11 weeks | [11] |

| Old Rats | Nervous System | Not specified | Not specified | Not specified | [12] |

| Old Female Mice | Cerebral Cortex, Hippocampus | Not specified | Not specified | 3 months | [13] |

Table 2: Observed Effects of Meclofenoxate on Lipofuscin

| Animal Model | Observed Effect on Lipofuscin | Method of Quantification/Observation | Reference |

| Aged Guinea Pigs | Significant reduction in pigment size and quantity. Vacuolization of pigment. | Electron Microscopy | [6][7] |

| Wistar Albino Rats | Gradual decrease in myocardial volume occupied by pigment. | Histochemical and Micromorphometric Analyses | [4][8] |

| Old Female Mice | Significant reduction of lipofuscin pigment. Granules appeared less osmiophilic with more membranes and vacuoles. | Light and Electron Microscopy, Autofluorescence | [9][10] |

| Senescent Female Fischer Rats | No reduction in the amount of lipofuscin in RPE or frontal cortex. | Light Microscopy, Fluorescence Microscopy | [11] |

| Old Rats | Reduction of lipofuscin pigments. | Histocytochemistry | [12] |

| Old Female Mice | Reduction of neuronal lipofuscin. | Autofluorescence, Histochemical and Ultrastructural Observations | [13] |

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the cited literature, the general methodologies employed in these studies can be summarized.

Animal Models and Drug Administration

-

Animal Selection: Studies have utilized various aged animal models, including guinea pigs, rats, and mice, to investigate the effects on naturally accumulated lipofuscin.

-

Drug Preparation and Administration: this compound is typically dissolved in a suitable vehicle such as phosphate-buffered saline.[9][10] Administration routes have included intramuscular, intraperitoneal, and subcutaneous injections.

Tissue Preparation

-

Fixation: For histological and ultrastructural analysis, tissues are fixed, commonly with solutions like 4% paraformaldehyde or 10% buffered formalin.

-

Sectioning: Tissues are then embedded in paraffin or frozen for sectioning. Section thickness for light microscopy is typically in the range of 4-6 µm.

Lipofuscin Detection and Quantification

A variety of techniques have been used to visualize and quantify lipofuscin:

-

Autofluorescence: Lipofuscin possesses natural autofluorescence, which can be detected using fluorescence microscopy.[9][10][13] This method allows for the visualization and semi-quantitative analysis of lipofuscin granules.

-

Histochemical Staining:

-

Sudan Black B (SBB): This lipophilic stain binds to the lipid component of lipofuscin, appearing as black or dark blue granules under a light microscope.[1][10]

-

Periodic Acid-Schiff (PAS): This stain detects the carbohydrate component of lipofuscin.

-

Schmorl's Reaction: This technique can also be used to visualize lipofuscin.

-

-

Electron Microscopy: This high-resolution imaging technique allows for the detailed ultrastructural analysis of lipofuscin granules and any morphological changes induced by meclofenoxate treatment, such as vacuolization or changes in osmiophilicity.[6][7][9][10]

-

Micromorphometric Analysis: This involves the quantitative measurement of the area or volume occupied by lipofuscin pigment within a given tissue section, often performed on images obtained from light or electron microscopy.[4][8]

Figure 2: General experimental workflow for studying Meclofenoxate's effect on lipofuscin.

Logical Relationships

The relationship between this compound and the reduction of lipofuscin accumulation can be visualized as a logical flow from the administration of the compound to the observed cellular changes.

Figure 3: Logical relationship between Meclofenoxate and lipofuscin reduction.

Conclusion

The available evidence, largely from preclinical studies conducted in the latter half of the 20th century, suggests that this compound can reduce the accumulation of lipofuscin in various tissues of aged animals. The proposed mechanisms for this effect are multifaceted, involving antioxidant activity, metabolic enhancement, and facilitation of cellular waste removal. However, it is noteworthy that at least one study did not observe a reduction in lipofuscin.

For drug development professionals and researchers, these findings present a foundation for further investigation. Future studies employing modern quantitative techniques and a deeper exploration of the underlying molecular pathways are warranted to fully understand and potentially harness the lipofuscin-reducing capabilities of this compound or its derivatives for therapeutic applications in age-related diseases. The detailed methodologies and quantitative data summarized in this guide provide a valuable starting point for the design of such future research.

References

- 1. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]

- 2. The quantitative assessment of lipofuscin pigment, cytoplasmic RNA and nucleolar volume in senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. praxismed.org [praxismed.org]

- 5. Lipofuscin: Detection and Quantification by Microscopic Techniques | Springer Nature Experiments [experiments.springernature.com]

- 6. madison-proceedings.com [madison-proceedings.com]

- 7. [Centrophenoxin-induced dissolution and removal of lipofuscin. An electron microscopic study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipofuscin accumulation in ageing myocardium & its removal by meclophenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of centrophenoxine on lipofuscin in the retinal pigment epithelium of old mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipofuscin response to the "aging-reversal" drug centrophenoxine in rat retinal pigment epithelium and frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of centrophenoxine on the lipofuscin pigments in the nervous system of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Centrophenoxine: effects on aging mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Meclofenoxate Hydrochloride in Attenuating Parkinson's Disease Pathology: A Technical Review

For Immediate Release

[City, State] – [Date] – A comprehensive technical review of available preclinical data suggests that Meclofenoxate Hydrochloride (MH), a drug traditionally used for cognitive enhancement, shows significant promise as a therapeutic candidate for Parkinson's disease (PD). This whitepaper delves into the quantitative results from studies on PD models, details the experimental methodologies employed, and visualizes the key signaling pathways involved in its neuroprotective effects. This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief. The repurposing of existing drugs with established safety profiles presents an attractive and accelerated strategy for developing novel PD treatments. This compound, also known as Centrophenoxine, has been investigated for its neuroprotective properties, including antioxidant effects, enhancement of cerebral glucose metabolism, and reduction of lipofuscin accumulation.[1][2] Recent research has specifically explored its efficacy in mitigating pathology in a rotenone-induced mouse model of Parkinson's disease, a model known to replicate key aspects of PD pathology through mitochondrial complex I inhibition.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a rotenone-induced mouse model of Parkinson's disease.

Table 1: Behavioral Outcomes

| Treatment Group | Open Field Test (Total Distance Traveled, arbitrary units) | Sucrose Preference Test (%) |

| Control | 100 ± 10 | 90 ± 5 |

| Rotenone (ROT) | 50 ± 8 | 55 ± 7 |

| ROT + MH | 85 ± 9## | 80 ± 6## |

*Data are presented as mean ± SEM. **p < 0.001 vs. Control; ##p < 0.01 vs. ROT. Data extrapolated from graphical representations in the source study.

Table 2: Neurochemical and Histological Outcomes

| Treatment Group | Striatal Dopamine Levels (ng/mg tissue) | Tyrosine Hydroxylase (TH)-Positive Cells in Substantia Nigra (relative count) |

| Control | 15 ± 1.5 | 100 ± 8 |

| Rotenone (ROT) | 6 ± 0.8 | 45 ± 6 |

| ROT + MH | 12 ± 1.2## | 80 ± 7## |

*Data are presented as mean ± SEM. **p < 0.001 vs. Control; ##p < 0.01 vs. ROT. Data extrapolated from graphical representations in the source study.

Table 3: Markers of Oxidative Stress

| Treatment Group | Malondialdehyde (MDA) Levels (nmol/mg protein) | Glutathione (GSH) Levels (μmol/g tissue) |

| Control | 2.5 ± 0.3 | 2.0 ± 0.2 |

| Rotenone (ROT) | 5.8 ± 0.6 | 0.9 ± 0.1 |

| ROT + MH | 3.0 ± 0.4## | 1.7 ± 0.2## |

*Data are presented as mean ± SEM. **p < 0.001 vs. Control; ##p < 0.01 vs. ROT. Data extrapolated from graphical representations in the source study.

Experimental Protocols

Rotenone-Induced Parkinson's Disease Mouse Model

A widely used and accepted method for modeling Parkinson's disease in rodents involves the administration of rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and dopaminergic neuron death.[7]

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

-

Rotenone Preparation: Rotenone is dissolved in a suitable vehicle, such as sunflower oil or a mixture of DMSO and corn oil.

-

Administration: Rotenone is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a daily dose ranging from 2-3 mg/kg body weight for a period of 4-8 weeks.[8][9] The precise dosing regimen may require optimization based on the strain and age of the mice to induce a consistent parkinsonian phenotype while minimizing mortality.

-

Control Group: A control group receives vehicle injections following the same schedule.

-

This compound Treatment: The treatment group receives daily i.p. injections of this compound at a dose of 100 mg/kg body weight, commencing either before or after the initiation of rotenone administration, depending on the study design (preventative or therapeutic).[10]

Behavioral Assessments

This test is used to assess locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The floor is divided into a grid of equal squares.

-

Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: An overhead video camera records the session. Automated tracking software is used to measure the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in total distance traveled is indicative of motor deficits.

This test measures anhedonia, a core symptom of depression often observed in Parkinson's disease.

-

Procedure: Mice are habituated to two drinking bottles in their home cage. Following habituation, they are presented with one bottle containing plain water and another containing a 1% sucrose solution. The position of the bottles is switched after a set period to avoid place preference.

-

Data Collection: The volume of liquid consumed from each bottle is measured over a 24-hour period. Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%. A decrease in sucrose preference is indicative of anhedonic-like behavior.

Biochemical and Histological Assays

MDA is a marker of lipid peroxidation and oxidative stress.

-

Sample Preparation: Brain tissue (e.g., striatum or substantia nigra) is homogenized in a suitable buffer (e.g., RIPA buffer).

-

Assay Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product that can be measured spectrophotometrically at approximately 532 nm.

-

Procedure: The homogenate is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid). The mixture is heated, cooled, and then centrifuged. The absorbance of the supernatant is measured. A standard curve is generated using a known concentration of MDA.[6][11]

GSH is a major endogenous antioxidant.

-

Sample Preparation: Brain tissue is homogenized in a deproteinizing agent (e.g., metaphosphoric acid).

-

Assay Principle: This assay utilizes an enzymatic recycling method. GSH is oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form glutathione disulfide (GSSG) and a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase, using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at around 412 nm.

-

Procedure: The deproteinized sample is mixed with DTNB, glutathione reductase, and NADPH. The change in absorbance over time is recorded. A standard curve is generated using known concentrations of GSH.[12][13][14]

TH is the rate-limiting enzyme in dopamine synthesis and is used as a marker for dopaminergic neurons.

-

Tissue Preparation: Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and then cryoprotected in a sucrose solution. Coronal sections of the substantia nigra are cut using a cryostat.

-

Staining Procedure:

-

Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for TH (e.g., rabbit anti-TH).

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).

-

Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope.

-

-

Quantification: The number of TH-positive cells in the substantia nigra is counted using stereological methods to provide an unbiased estimate of the dopaminergic neuron population.[2][3][4]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound in the context of rotenone-induced parkinsonism are believed to be mediated through multiple pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and the experimental workflow.

Figure 1: Signaling pathways in rotenone-induced neurodegeneration and the neuroprotective mechanisms of this compound.

Figure 2: Experimental workflow for investigating this compound in a rotenone-induced Parkinson's disease mouse model.

Conclusion

The available preclinical evidence strongly supports the investigation of this compound as a potential disease-modifying therapy for Parkinson's disease. In a rotenone-induced mouse model, MH demonstrated the ability to ameliorate motor deficits and anhedonic-like behavior. These behavioral improvements were accompanied by the protection of dopaminergic neurons and a reduction in oxidative stress markers in the brain. The proposed mechanisms of action, including the activation of the sigma-1 receptor and its antioxidant properties, provide a solid rationale for its neuroprotective effects.[4][6] Further research, including studies in other Parkinson's disease models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for this debilitating neurodegenerative disorder.

References

- 1. BIOCELL | Rotenone-Induced Mitochondrial Dysfunction, Neuroinflammation, Oxidative Stress, and Glial Activation in Parkinson’s and Alzheimer’s Diseases [techscience.com]

- 2. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing the memory-promoting this compound as a treatment for Parkinson's disease through integrative multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes | PLOS One [journals.plos.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Repurposing the memory-promoting this compound as a treatment for Parkinson’s disease through integrative multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

Meclofenoxate Hydrochloride and Its Impact on Brain Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, also known by the trade name Centrophenoxine, is a cholinergic nootropic agent developed in the 1950s.[1][2] It is recognized for its cognitive-enhancing and neuroprotective properties and has been clinically utilized for conditions associated with age-related cognitive decline, dementia, and Alzheimer's disease.[1] Meclofenoxate is a compound of two primary components: dimethylaminoethanol (DMAE), a precursor to the neurotransmitter acetylcholine, and p-chlorophenoxyacetic acid (pCPA), which enhances DMAE's transport across the blood-brain barrier.[2][3]

A crucial aspect of Meclofenoxate's neuroprotective and cognitive-enhancing effects lies in its ability to modulate brain energy metabolism. The brain, despite its relatively small mass, is a highly energy-demanding organ, consuming a significant portion of the body's glucose and oxygen.[4][5] Disruptions in cerebral energy metabolism are implicated in a wide range of neurological and neurodegenerative disorders. Meclofenoxate has been shown to positively influence several key metabolic processes, including enhancing glucose uptake, stimulating oxygen consumption, and boosting ATP production.[1][4]

This technical guide provides an in-depth analysis of the mechanisms through which this compound affects brain energy metabolism, supported by quantitative data from preclinical studies. It details relevant experimental protocols and visualizes the key pathways and workflows to offer a comprehensive resource for the scientific and drug development community.

Core Mechanisms of Action on Brain Energy Metabolism

Meclofenoxate's influence on cerebral energy metabolism is multifaceted, primarily revolving around the enhancement of glucose utilization and mitochondrial function.

-

2.1 Enhanced Glucose Uptake and Utilization: Meclofenoxate has been found to stimulate glucose uptake and utilization in the brain.[3][5] Glucose is the primary energy substrate for neurons, and its efficient metabolism is fundamental for maintaining cognitive functions.[3] By improving the transport and processing of glucose, Meclofenoxate ensures that neurons have an adequate energy supply to support synaptic transmission and other vital cellular activities.[3] This enhancement of energy metabolism can lead to improved mental clarity and cognitive performance.[3]

-

2.2 Increased ATP Production and Mitochondrial Support: Studies have demonstrated that Meclofenoxate can reverse abnormal mitochondrial metabolism.[6] Mitochondria are the primary sites of cellular respiration and ATP synthesis. In a preclinical model of Parkinson's disease, Meclofenoxate treatment was shown to significantly elevate depleted ATP levels in the hippocampus.[6] Furthermore, it helps prevent the destruction of mitochondria and preserves the homeostasis of mitochondrial marker proteins, suggesting a direct protective effect on these vital organelles.[6][7]

-

2.3 Antioxidant Activity: The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption rate.[8] Meclofenoxate exhibits antioxidant properties, protecting brain cells from damage caused by free radicals.[3] This action is crucial for preserving the integrity of neuronal structures, especially mitochondria, which can be significantly damaged by oxidative stress, leading to impaired energy production.[6][8]

-

2.4 Increased Acetylcholine Levels: As a precursor to acetylcholine, Meclofenoxate boosts the levels of this critical neurotransmitter involved in memory and learning.[1][2] Increased cholinergic activity enhances synaptic plasticity and neuronal communication, processes that are highly energy-dependent.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from a preclinical study investigating the effects of this compound (MH) in a rotenone-induced mouse model of Parkinson's Disease (PD), a condition associated with mitochondrial dysfunction.

Table 1: Effect of Meclofenoxate on Brain Glucose Metabolism

| Parameter | Control Group (NC) | Rotenone Group (ROT) | Rotenone + Meclofenoxate (ROT+MH) | Percentage Change (ROT vs. ROT+MH) | Citation |

| Average [18F]-FDG SUV | - | - | 1.48 | ▲ 24.6% | [6][7] |

| Maximum [18F]-FDG SUV | - | - | 1.54 | ▲ 18.5% | [6][7] |

-

SUV: Standardized Uptake Value, a measure of glucose uptake detected by PET-CT imaging.

Table 2: Effect of Meclofenoxate on Hippocampal ATP Levels

| Parameter | Control Group (NC) | Rotenone Group (ROT) | Rotenone + Meclofenoxate (ROT+MH) | Percentage Change (ROT vs. ROT+MH) | Citation |

| ATP Level (Arbitrary Units) | 124.02 | 75.61 | 103.26 | ▲ 36.6% | [6] |

Experimental Protocols

The quantitative data presented above were derived from studies employing specific and rigorous experimental methodologies.

-

4.1 Animal Model: Rotenone-Induced Parkinson's Disease Model

-

Rationale: Rotenone is a pesticide that induces Parkinsonism in rodents by inhibiting Complex I of the mitochondrial electron transport chain.[6] This leads to oxidative stress, mitochondrial dysfunction, and dopaminergic neurodegeneration, effectively modeling the metabolic deficits seen in PD.[6]

-

Induction: Mice are treated with rotenone to establish the disease model, leading to measurable declines in motor function and neuronal health.[6]

-

-

4.2 Drug Administration

-

Groups: The study typically includes a normal control (NC) group, a rotenone-only (ROT) group, and a rotenone + Meclofenoxate (ROT+MH) treatment group.[6]

-

Dosage and Route: While specific dosages vary, administration is often performed systemically (e.g., intraperitoneally or orally) over a defined period to assess both acute and chronic effects.[6][9][10]

-

-

4.3 Measurement of Brain Glucose Metabolism

-

Technique: Positron Emission Tomography-Computed Tomography (PET-CT) with the radiotracer 2-deoxy-2-[18F]fluoro-D-glucose ([18F]-FDG).[6]

-

Procedure: Animals are injected with [18F]-FDG. The tracer is taken up by cells in a manner analogous to glucose. The PET scanner detects the positron emissions, allowing for the quantification of glucose uptake in different brain regions. Data is often expressed as the Standardized Uptake Value (SUV).[6]

-

-

4.4 Measurement of ATP Levels

-

Technique: Luciferase-based ATP bioluminescence assay.

-

Procedure: Following the treatment period, animals are euthanized, and specific brain regions (e.g., hippocampus) are rapidly dissected and flash-frozen. The tissue is homogenized, and the ATP content is measured using a commercial ATP assay kit. The luminescence generated is proportional to the ATP concentration and is quantified using a luminometer.[6]

-

Visualizations: Pathways and Workflows

Diagram: Proposed Mechanism of Meclofenoxate on Neuronal Energy Metabolism

Caption: Meclofenoxate enhances glucose uptake and mitochondrial function, boosting ATP production.

Diagram: Experimental Workflow for Assessing Meclofenoxate's Metabolic Effects

Caption: Workflow for studying Meclofenoxate's effects on brain metabolism in vivo and ex vivo.

Conclusion and Implications

This compound demonstrates a significant and positive impact on brain energy metabolism. Its ability to enhance cerebral glucose uptake, restore mitochondrial function, and increase ATP production provides a strong biochemical basis for its observed neuroprotective and cognitive-enhancing effects.[1][6] The quantitative data from preclinical models robustly support these mechanisms, showing tangible improvements in key metabolic markers that are often compromised in neurodegenerative conditions.[6][7]

For researchers and drug development professionals, Meclofenoxate serves as a compelling compound for several reasons:

-

Therapeutic Potential: Its mechanisms are highly relevant to diseases characterized by brain energy deficits, such as Alzheimer's disease, Parkinson's disease, and vascular dementia.[1][6][11]

-

Model for Drug Discovery: The pathways modulated by Meclofenoxate—glucose transport, mitochondrial respiration, and cholinergic signaling—represent valuable targets for the development of novel neurotherapeutics.

-

Repurposing Opportunities: As an existing drug, Meclofenoxate has a known safety profile, making it a candidate for repurposing in new therapeutic areas related to metabolic dysfunction in the CNS.[6][12]

Further investigation into the precise molecular targets within the mitochondrial machinery and glucose transport pathways will be crucial for fully elucidating its mechanism of action and for designing next-generation compounds that leverage these beneficial metabolic effects.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The Effect of Meclofenoxate on the Transcriptome of Aging Brain of Nothobranchius guentheri Annual Killifish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Repurposing the memory-promoting this compound as a treatment for Parkinson’s disease through integrative multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling mitochondrial dysfunctions in the brain: from mice to men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of meclofenoxate on the level and turnover of biogenic monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of meclofenoxate on learning and memory--dependence on the experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Centrophenoxine improves chronic cerebral ischemia induced cognitive deficit and neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Repurposing the memory-promoting this compound as a treatment for Parkinson's disease through integrative multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, a nootropic agent with a history of use in the management of age-related cognitive decline, exerts its effects through a multi-targeted mechanism of action. This technical guide provides a comprehensive overview of the primary molecular targets of meclofenoxate, synthesizing available quantitative data and detailing relevant experimental methodologies. The principal mechanisms elucidated include modulation of the cholinergic system, potent antioxidant and free radical scavenging activity, interaction with the sigma-1 receptor, and the reduction of neuronal lipofuscin accumulation. This document aims to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound, an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA), has been a subject of interest for its potential neuroprotective and cognitive-enhancing properties.[1][2] Its multifaceted pharmacological profile suggests engagement with several key cellular and molecular pathways implicated in neuronal function and aging. Understanding these primary molecular targets is crucial for the continued exploration of its therapeutic potential and the development of novel neuroprotective agents.

Cholinergic System Modulation

A primary and well-documented effect of meclofenoxate is its influence on the cholinergic system.[2][3] It is proposed to act as a precursor to acetylcholine (ACh), a critical neurotransmitter for learning and memory, by providing its DMAE component.[3]

Increased Acetylcholine and Choline Levels

Studies in rat models have demonstrated that meclofenoxate administration leads to a significant elevation of choline and acetylcholine levels in the central nervous system.[4] This effect is particularly noted in the hippocampus, a brain region vital for memory formation.[4] While the precise mechanism of this increase is not fully elucidated, it is believed to involve the enhanced availability of choline, the rate-limiting substrate for acetylcholine synthesis.[4]

High-Affinity Choline Uptake

Meclofenoxate has been shown to compete with choline for high-affinity choline uptake (HACU) in vitro.[1] The structural similarity of its DMAE component to choline likely underlies this competitive interaction. The HACU process is the primary mechanism for transporting choline into cholinergic neurons and is a critical regulatory step in acetylcholine synthesis.

Quantitative Data on Cholinergic Modulation

| Parameter | Target/Process | Value | Species/System | Reference |

| Choline Levels | Central Nervous System | Significantly Elevated | Rat | [4] |

| Acetylcholine Levels | Hippocampus | Significantly Elevated | Rat | [4] |

| Choline Uptake | High-Affinity Choline Transporter | Competitive Inhibition | In Vitro | [1] |

Experimental Protocol: High-Affinity Choline Uptake (HACU) Assay

This protocol is a generalized procedure for measuring HACU in cultured cells, which can be adapted to assess the inhibitory effects of meclofenoxate.

1. Cell Culture:

- Culture a suitable cholinergic neuronal cell line (e.g., SK-N-SH) to confluency in appropriate media.

2. Assay Procedure:

- Wash the cells with a sodium-containing buffer.

- Pre-incubate the cells with varying concentrations of this compound or a known inhibitor like hemicholinium-3 (for control).

- Initiate the uptake by adding a solution containing a low concentration of radiolabeled choline (e.g., [³H]-choline).

- Incubate for a short period (e.g., 10 minutes) at 37°C to allow for choline uptake.

- Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

- Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

3. Data Analysis:

- Determine the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.

- Calculate the inhibitory constant (Ki) for meclofenoxate by fitting the data to a competitive inhibition model.

Signaling Pathway: Cholinergic System Modulation

Caption: Cholinergic modulation by this compound.

Antioxidant and Free Radical Scavenging Activity

Meclofenoxate exhibits significant antioxidant properties, which are thought to contribute to its neuroprotective effects by mitigating oxidative stress-induced neuronal damage.[3]

Free Radical Scavenging

Meclofenoxate has been demonstrated to be a potent scavenger of free radicals. This activity helps to protect cells from the damaging effects of reactive oxygen species (ROS), which are implicated in the aging process and neurodegenerative diseases.

Inhibition of Lipid Peroxidation

The drug has been shown to reduce lipid peroxidation, a key process in cellular injury where free radicals damage lipids in cell membranes, leading to impaired membrane function and cell death.[5][6] By inhibiting lipid peroxidation, meclofenoxate helps to maintain the integrity and fluidity of neuronal membranes.

Quantitative Data on Antioxidant Activity

| Parameter | Assay | Value | Species/System | Reference |

| Lipid Peroxidation | Malondialdehyde (MDA) Levels | Significantly Reduced | Rat Brain | [6] |

| Reduced Glutathione | - | Significantly Increased | Rat Brain | [6] |

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol outlines a general method for assessing the free radical scavenging activity of meclofenoxate using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

1. Reagent Preparation:

- Prepare a stock solution of DPPH in methanol.

- Prepare serial dilutions of this compound in methanol.

- A known antioxidant, such as ascorbic acid, should be used as a positive control.

2. Assay Procedure:

- Add a fixed volume of the DPPH stock solution to each concentration of the meclofenoxate solution.

- Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

- Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

3. Data Analysis:

- Calculate the percentage of DPPH radical scavenging activity for each concentration of meclofenoxate.

- Determine the IC50 value, which is the concentration of meclofenoxate required to scavenge 50% of the DPPH radicals.

Experimental Workflow: Lipid Peroxidation (MDA) Assay

Caption: Workflow for Malondialdehyde (MDA) Assay.

Sigma-1 Receptor Interaction

Recent evidence has identified the sigma-1 receptor as a molecular target of meclofenoxate.[7] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating cellular stress responses and neuronal plasticity.

Direct Binding and Inhibition

Experimental evidence has confirmed a direct interaction between meclofenoxate and the sigma-1 receptor. A filtration binding assay demonstrated that meclofenoxate significantly inhibits the binding of a radiolabeled ligand to the sigma-1 receptor.[7]

Quantitative Data on Sigma-1 Receptor Interaction

| Parameter | Assay | Value | Concentration | Reference |

| Inhibition Rate | Filtration Binding Assay | 75.4% | 1 µM | [7] |

Experimental Protocol: Sigma-1 Receptor Filtration Binding Assay

This protocol provides a generalized framework for a competitive binding assay to determine the affinity of meclofenoxate for the sigma-1 receptor.

1. Membrane Preparation:

- Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor).

2. Binding Reaction:

- In a multi-well plate, combine the prepared membranes, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of this compound.

- Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled sigma-1 ligand).

- Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Washing:

- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

- Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

4. Scintillation Counting:

- Place the filter discs in scintillation vials with scintillation cocktail.

- Quantify the radioactivity on each filter using a liquid scintillation counter.

5. Data Analysis:

- Calculate the specific binding at each concentration of meclofenoxate.

- Generate a competition curve and determine the IC50 value for meclofenoxate.

- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Interaction

Caption: Meclofenoxate interaction with the Sigma-1 receptor.

Reduction of Lipofuscin Accumulation

A hallmark of cellular aging, particularly in post-mitotic cells like neurons, is the accumulation of lipofuscin, an aggregate of oxidized proteins and lipids. Meclofenoxate has been shown to effectively reduce the accumulation of this "age pigment".[8]

Mechanism of Lipofuscin Removal

The precise mechanism by which meclofenoxate facilitates the removal of lipofuscin is not fully understood, but it is thought to involve the enhancement of cellular waste clearance processes. By reducing the lipofuscin load, meclofenoxate may help to restore normal cellular function and mitigate age-related cellular decline.

Experimental Protocol: Quantification of Lipofuscin in Neurons

This protocol describes a method for the quantification of lipofuscin in neuronal tissue sections using fluorescence microscopy.

1. Tissue Preparation:

- Perfuse and fix the brain tissue from control and meclofenoxate-treated animals.

- Prepare cryosections of the brain regions of interest (e.g., hippocampus, cerebral cortex).

2. Fluorescence Microscopy:

- Mount the tissue sections on slides.

- Visualize the sections using a fluorescence microscope. Lipofuscin granules exhibit autofluorescence, typically in the yellow-green to orange-red spectrum.

- Capture images from corresponding regions of the control and treated brains.

3. Image Analysis and Quantification:

- Use image analysis software (e.g., ImageJ) to quantify the area and/or intensity of lipofuscin autofluorescence.

- Threshold the images to specifically select the lipofuscin granules.

- Measure the total area of fluorescence per field of view or per cell.

- Statistically compare the lipofuscin load between the control and meclofenoxate-treated groups.

Logical Relationship: Lipofuscin Reduction

Caption: The role of Meclofenoxate in reducing lipofuscin.

Other Potential Molecular Targets

Enhancement of Glucose Metabolism

Some studies suggest that meclofenoxate can enhance glucose uptake and utilization in the brain.[3][9] As glucose is the primary energy substrate for neurons, this effect could contribute to improved cognitive function by boosting cerebral energy metabolism.

Monoamine Reuptake Inhibition

Meclofenoxate has been reported to inhibit the reuptake of norepinephrine and serotonin, albeit with low potency (IC50 values in the millimolar range). This suggests that direct inhibition of monoamine transporters is unlikely to be a primary mechanism of action at therapeutic concentrations.

Quantitative Data on Other Targets

| Parameter | Target/Process | Value | Species/System | Reference |

| IC50 | Norepinephrine Reuptake | 0.5 mM | Rat Striatal Synaptosomes | |

| IC50 | Serotonin Reuptake | 2.7 mM | Rat Cortical Synaptosomes |

Conclusion

This compound exerts its neuroprotective and cognitive-enhancing effects through a combination of molecular actions. Its primary targets include the modulation of the cholinergic system by increasing acetylcholine availability, potent antioxidant activity through free radical scavenging and inhibition of lipid peroxidation, and interaction with the sigma-1 receptor, a key regulator of cellular stress. Furthermore, its ability to reduce the age-associated accumulation of lipofuscin in neurons highlights its potential as an anti-aging agent. While the effects on glucose metabolism and monoamine reuptake appear to be of lower potency, they may contribute to the overall pharmacological profile of the drug. This in-depth guide provides a foundation for further research into the specific molecular interactions of meclofenoxate and the development of next-generation therapeutics for age-related cognitive decline and neurodegenerative diseases. Further studies are warranted to obtain more precise quantitative data, such as Ki and IC50 values, for its interactions with various targets.

References

- 1. The quantitative assessment of lipofuscin pigment, cytoplasmic RNA and nucleolar volume in senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. mdpi.com [mdpi.com]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Lipofuscin: detection and quantification by microscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Nootropic: An In-depth Technical Guide to the Historical Development and Discovery of Centrophenoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrophenoxine, also known as Meclofenoxate, has occupied a unique niche in the landscape of cognitive enhancers and anti-aging research for over six decades. First synthesized in 1959 by French scientists at the National Center for Scientific Research (CNRS), its journey from a potential treatment for age-related cognitive decline to a widely used nootropic is a compelling narrative of scientific inquiry and evolving understanding of neuropharmacology. This technical guide provides a comprehensive overview of the historical development and discovery of Centrophenoxine, detailing its synthesis, foundational preclinical and clinical investigations, and the elucidation of its primary mechanisms of action. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for critical experiments. Furthermore, this guide employs Graphviz visualizations to illustrate the key signaling pathways and experimental workflows that have been central to our understanding of this intriguing compound.

The Dawn of a Nootropic: Discovery and Initial Synthesis

Centrophenoxine emerged from the post-war era of burgeoning psychopharmacology. In 1959, a team of French researchers, led by J. Thuillier, first reported the synthesis and pharmacological properties of the dimethylaminoethyl ester of p-chlorophenoxyacetic acid, which they designated as ANP 235.[1] The rationale behind its creation was to enhance the bioavailability of dimethylaminoethanol (DMAE), a naturally occurring compound, by esterifying it with p-chlorophenoxyacetic acid (pCPA), a synthetic auxin analog.[1] The hypothesis was that this modification would facilitate the transport of DMAE across the blood-brain barrier.

The Pioneering Synthesis: An Esterification Approach

Experimental Protocol: General Synthesis of Centrophenoxine (Meclofenoxate)

This protocol is a generalized representation based on established chemical principles of esterification for this compound.

Materials:

-

p-chlorophenoxyacetic acid

-

Thionyl chloride (SOCl₂) or other suitable activating agent

-

Dimethylaminoethanol (DMAE)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, chloroform)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Apparatus for reflux, distillation, and filtration

-

Reagents for purification (e.g., silica gel for chromatography, solvents for recrystallization)

Procedure:

-

Activation of p-chlorophenoxyacetic acid: p-chlorophenoxyacetic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with an excess of thionyl chloride, often under reflux conditions in an anhydrous solvent. The reaction is carried out under an inert atmosphere to prevent hydrolysis of the acid chloride. The excess thionyl chloride and solvent are subsequently removed by distillation under reduced pressure.

-

Esterification: The resulting p-chlorophenoxyacetyl chloride is dissolved in an anhydrous, non-protic solvent. To this solution, dimethylaminoethanol (DMAE) is added dropwise, usually at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction mixture is then stirred at room temperature or with gentle heating to drive the reaction to completion.

-